

Technical Guide: Structural Elucidation of 2-Bromo-3,5-dinitrobenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitrobenzoic acid

Cat. No.: B047378

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Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior and potential applications, particularly in the fields of medicinal chemistry and materials science. This guide addresses the structural characterization of **2-Bromo-3,5-dinitrobenzoic acid**. While a definitive single-crystal X-ray structure for this specific compound is not currently available in public crystallographic databases, this document provides a comprehensive overview of the methodologies required for its determination. It outlines the standard experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, and presents known physical and chemical data for the target compound. The guide is intended to serve as a practical resource for researchers aiming to elucidate the crystal structure of this and related compounds.

Introduction and Physicochemical Properties

2-Bromo-3,5-dinitrobenzoic acid ($C_7H_3BrN_2O_6$) is a substituted aromatic carboxylic acid.^[1] Its structure, featuring a bromine atom and two nitro groups on the benzoic acid framework, suggests potential utility as an intermediate in organic synthesis. The electron-withdrawing nature of the nitro groups significantly influences the acidity of the carboxylic proton and the molecule's overall electronic properties.

While the definitive crystal structure remains to be determined, key chemical and physical properties have been computed and are summarized below.

Table 1: Computed Physicochemical Properties of **2-Bromo-3,5-dinitrobenzoic acid**

Property	Value	Source
Molecular Formula	C ₇ H ₃ BrN ₂ O ₆	PubChem[1]
Molecular Weight	291.01 g/mol	PubChem[1], Sigma-Aldrich
IUPAC Name	2-bromo-3,5-dinitrobenzoic acid	PubChem[1]
CAS Number	116529-60-3	PubChem[1]
InChI Key	BBKJKUFARRJPRP-UHFFFAOYSA-N	Sigma-Aldrich
SMILES	C1=C(C=C(C(=C1C(=O)O)Br)- -INVALID-LINK--[O-])-- INVALID-LINK--[O-]	PubChem[1]

Experimental Protocols for Crystal Structure Determination

The elucidation of the crystal structure of a novel compound like **2-Bromo-3,5-dinitrobenzoic acid** follows a well-established workflow. This section details the typical experimental protocols.

Synthesis and Purification

Synthesis of dinitrobenzoic acids typically involves the nitration of a benzoic acid precursor using a mixture of fuming nitric acid and concentrated sulfuric acid.[2][3] For the target compound, a plausible route would be the dinitration of 2-bromobenzoic acid.

- General Nitration Protocol:
 - The precursor (e.g., 2-bromobenzoic acid) is dissolved in concentrated sulfuric acid in a reaction vessel suitable for aggressive reagents.
 - The mixture is cooled in an ice bath to maintain a low temperature (e.g., 5-10°C).[3]

- Fuming nitric acid is added dropwise to the stirred solution, carefully controlling the temperature to prevent runaway reactions.[3]
- After the addition is complete, the reaction mixture is stirred for a set period, sometimes at room temperature and then at an elevated temperature (e.g., 50-65°C) to ensure the reaction goes to completion.[3][4]
- The reaction is quenched by pouring the mixture onto crushed ice, causing the product to precipitate.
- The crude solid is isolated by filtration, washed extensively with cold water to remove residual acid, and then dried.
- Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture (e.g., aqueous ethanol).[2]

Single-Crystal Growth

Growing high-quality single crystals is often the most challenging step. The primary method is slow evaporation of a saturated solution.

- Protocol for Crystal Growth:
 - A suitable solvent system must be determined empirically. Solvents like ethanol, methanol, acetone, or ethyl acetate are common choices.
 - A saturated solution of the purified **2-Bromo-3,5-dinitrobenzoic acid** is prepared at a slightly elevated temperature.
 - The solution is filtered to remove any particulate matter.
 - The clear solution is placed in a clean vial, which is then loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
 - Alternative methods include vapor diffusion and slow cooling of a saturated solution.[5]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[\[5\]](#)

- Protocol for Data Collection and Structure Refinement:
 - Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
 - Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) while being rotated, and a series of diffraction images are collected by a detector.[\[5\]](#)
 - Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.
 - Structure Refinement: The structural model is refined against the experimental data using least-squares methods. This process adjusts atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualization of Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is a critical pathway in materials research. The following diagram illustrates this standard workflow for the characterization of **2-Bromo-3,5-dinitrobenzoic acid**.

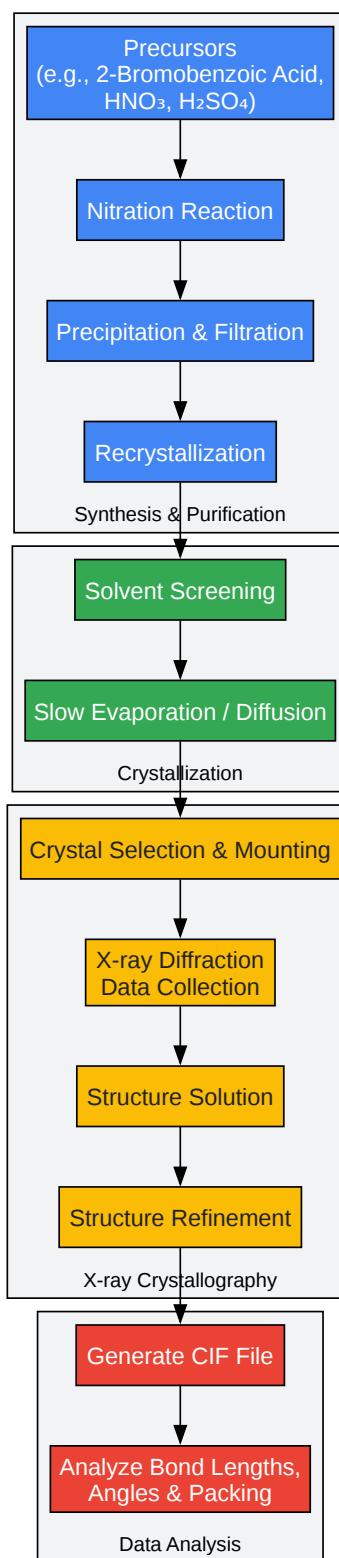


Figure 1: Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)**Figure 1: Experimental Workflow for Crystal Structure Determination.**

Expected Structural Features

Although the specific crystal structure is unknown, several features can be anticipated based on related compounds:

- Planarity: The benzoic acid ring is expected to be largely planar. The nitro groups and the carboxylic acid group may be twisted out of the plane of the ring to varying degrees.
- Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that the molecules will form hydrogen-bonded dimers in the crystal lattice, where the carboxylic acid groups of two molecules interact in a head-to-head fashion.
- Intermolecular Interactions: In addition to hydrogen bonding, other interactions such as halogen bonding (involving the bromine atom) and π - π stacking between aromatic rings may play a role in stabilizing the crystal packing.

The determination of the actual three-dimensional structure through the methods outlined above is essential to confirm these hypotheses and to provide precise quantitative data on bond lengths, bond angles, and intermolecular contacts.

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